molecular formula C9H9FO3 B3047822 4-(2-Fluoroethoxy)benzoic acid CAS No. 145304-35-4

4-(2-Fluoroethoxy)benzoic acid

Cat. No. B3047822
CAS RN: 145304-35-4
M. Wt: 184.16
InChI Key: XBOPWMBIOUQWMI-UHFFFAOYSA-N
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Description

4-(2-Fluoroethoxy)benzoic acid is a chemical compound with the CAS Number: 145304-35-4 . It has a molecular weight of 184.17 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(2-fluoroethoxy)benzoic acid . The InChI code for this compound is 1S/C9H9FO3/c10-5-6-13-8-3-1-7 (2-4-8)9 (11)12/h1-4H,5-6H2, (H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(2-Fluoroethoxy)benzoic acid are not available, benzoic acid and its derivatives are known to undergo various chemical reactions. For example, 2-(4-Fluorobenzoyl)benzoic acid on nitration with fuming HNO3 yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .


Physical And Chemical Properties Analysis

4-(2-Fluoroethoxy)benzoic acid is a powder that is stored at room temperature . Its melting point is between 128-130 degrees Celsius .

Scientific Research Applications

Chemical Properties and Synthesis

“4-(2-Fluoroethoxy)benzoic acid” is a chemical compound with the CAS Number: 145304-35-4 . It has a molecular weight of 184.17 and its IUPAC name is 4-(2-fluoroethoxy)benzoic acid . It is typically stored at room temperature and has a melting point of 128-130 degrees Celsius . The compound is usually available in powder form .

Bio-Oil Upgrading

One of the significant applications of “4-(2-Fluoroethoxy)benzoic acid” is in the field of sustainable energy production. It is used as a model compound in the hydrodeoxygenation (HDO) of bio-oil . The HDO process is crucial for upgrading bio-oil, and the study of this compound helps in developing catalysts with superior activity and selectivity .

Catalyst Development

The compound is used in the development of nickel-supported catalysts for the hydrodeoxygenation of benzoic acid . The study found that the catalyst from the nearly neutral support, Ni/SiO2, showed higher activity (91% conversion) compared to m-Ni/ZSM-5 (84%), which was attributed to the mesoporous nature of Ni/SiO2, allowing more access to active sites for bulk benzoic acid molecules .

Kinetic Study

“4-(2-Fluoroethoxy)benzoic acid” is also used in kinetic studies of the hydrodeoxygenation process . A kinetic model was developed using the Langmuir–Hinshelwood–Hougen–Watson (LHHW) approach . The observed activation energy from the model was 137.2 kJ mol −1 .

Synthesis of New Derivatives

The compound is used in the synthesis of new derivatives of 4-fluoro benzoic acid . These new derivatives can potentially serve as bioactive compounds .

Anti-Inflammatory Properties

“4-(2-Fluoroethoxy)benzoic acid”, also known as FEBA, is known to display anti-inflammatory properties. This makes it a potential candidate for drug development.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 4-(2-Fluoroethoxy)benzoic acid are not available, it’s worth noting that benzoic acid and its derivatives have wide applications in various fields, including as food preservatives, in the synthesis of other compounds, and in pharmaceuticals .

Relevant Papers One relevant paper is titled "Synthesis of 2-R1-2-(4-(2-fluoroethoxy)benzoic acid as potential PET imaging agents" . This paper discusses the synthesis of a compound similar to 4-(2-Fluoroethoxy)benzoic acid and its potential use in PET imaging.

properties

IUPAC Name

4-(2-fluoroethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOPWMBIOUQWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679914
Record name 4-(2-Fluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoroethoxy)benzoic acid

CAS RN

145304-35-4
Record name 4-(2-Fluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 50% w/v KOH (1.3 ml) and 4-(2-fluoroethoxy)benzaldehyde (0.5 g, 2.98 mmol) in MeOH (6 ml) at 65° C. was added dropwise over 20 min aqueous hydrogen peroxide (30 wt. % in water, 2.45 ml). On completion of the addition the reaction mixture was heated at 65° C. for a further 10 min. On cooling to room temperature, the reaction mixture was acidified with 1 M HCl and extracted with Et2O (3×30 ml). The combined organic extracts were washed with brine (30 ml), dried (Na2SO4) and the solvent removed under reduced pressure to give a solid which was purified by flash chromatography (1:1 Hexane/EtOAc) to give the title compound (0.278 g, 63%) as a colourless solid.
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
2.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Yield
63%

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-(2-fluoroethoxy)benzoate (7.7 g, 38.85 mmol) in dioxane (100 mL) was added LiOH (2M, 39 mL). The reaction mixture was stirred at room temperature for 18 hours, and then concentrated in vacuo. The residue was dissolved in H2O (30 ml) and extracted with ether. Under cooling the aqueous was acidified with HCl (6N) and extracted with CHCl3. The organic extracts were dried over MgSO4. Evaporation and recrystallization from ethyl acetate and methylene chloride gave the title compound as a white solid (5 g, 71% yield); 1H NMR (400 MHz, DMSO-d6) δ 4.28 (m, 1H), 4.35 (m, 1H,) 4.68 (m, 1H), 4.80 (m, 1H), 7.04 (d, 2H), 7.89 (d, 2H); MS m/e (M−H)− 183.1; mp 203° C.
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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